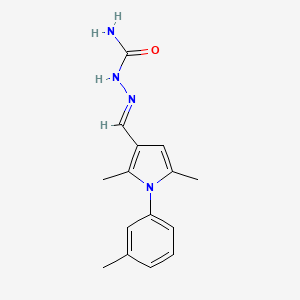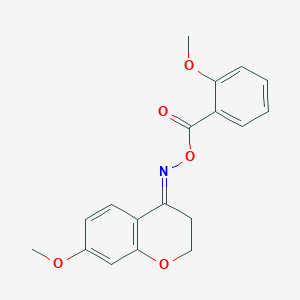
2,5-dimethyl-1-(3-methylphenyl)-1H-pyrrole-3-carbaldehyde semicarbazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-dimethyl-1-(3-methylphenyl)-1H-pyrrole-3-carbaldehyde semicarbazone is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as DMPSC and is a semicarbazone derivative of pyrrole aldehyde.
Aplicaciones Científicas De Investigación
DMPSC has been extensively studied for its potential applications in various fields of scientific research. It has been found to have anti-cancer, anti-inflammatory, and anti-viral properties. It has also been studied for its potential use as an anti-microbial agent. DMPSC has been found to inhibit the growth of various cancer cells including breast cancer, lung cancer, and leukemia cells. It has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. DMPSC has been shown to inhibit the replication of the hepatitis C virus and the dengue virus.
Mecanismo De Acción
The mechanism of action of DMPSC is not fully understood. However, it has been suggested that DMPSC may act by inhibiting the activity of enzymes involved in various cellular processes. It has been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication. DMPSC has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
DMPSC has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells. It has also been found to inhibit the production of reactive oxygen species (ROS), which are known to cause oxidative damage to cells. DMPSC has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). It has also been found to reduce the levels of nitric oxide (NO), which is involved in the regulation of various physiological processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DMPSC has several advantages for lab experiments. It is a relatively stable compound and can be easily synthesized in the laboratory. It has been found to have low toxicity and can be used in a wide range of concentrations. However, DMPSC has some limitations for lab experiments. It has poor solubility in water and organic solvents, which can limit its use in certain experiments. It also has a short half-life, which can make it difficult to study its long-term effects.
Direcciones Futuras
There are several future directions for the study of DMPSC. One potential direction is to study its potential use as an anti-cancer agent. Further studies are needed to determine the efficacy of DMPSC in animal models and clinical trials. Another potential direction is to study its potential use as an anti-inflammatory agent. Further studies are needed to determine the mechanism of action of DMPSC in inhibiting the production of pro-inflammatory cytokines. Additionally, further studies are needed to determine the potential use of DMPSC as an anti-viral and anti-microbial agent.
Propiedades
IUPAC Name |
[(E)-[2,5-dimethyl-1-(3-methylphenyl)pyrrol-3-yl]methylideneamino]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O/c1-10-5-4-6-14(7-10)19-11(2)8-13(12(19)3)9-17-18-15(16)20/h4-9H,1-3H3,(H3,16,18,20)/b17-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBGQDYVWXDWIHC-RQZCQDPDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=CC(=C2C)C=NNC(=O)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)N2C(=CC(=C2C)/C=N/NC(=O)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-2-{[2,5-dimethyl-1-(3-methylphenyl)-1H-pyrrol-3-yl]methylidene}hydrazinecarboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-{[1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-furohydrazide](/img/structure/B3910047.png)
![4-[2-(2-chloro-5-nitrophenyl)vinyl]-6-(trifluoromethyl)-2(1H)-pyrimidinone](/img/structure/B3910064.png)
![2-[(benzylideneamino)oxy]-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide](/img/structure/B3910068.png)
![methyl 4-(2-{[1-(4-chlorophenyl)-5-oxo-3-pyrrolidinyl]carbonyl}carbonohydrazonoyl)benzoate](/img/structure/B3910078.png)
![N-({5-[(1-phenyl-1H-tetrazol-5-yl)thio]-2-furyl}methylene)-4H-1,2,4-triazol-4-amine](/img/structure/B3910082.png)
![5-{[1-(4-ethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4-imidazolidinedione](/img/structure/B3910084.png)


![2-cyano-N-(4-methoxyphenyl)-3-[5-(phenylthio)-2-furyl]acrylamide](/img/structure/B3910113.png)

![2-(3-{[1-(4-ethoxyphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-1H-indol-1-yl)-N-phenylacetamide](/img/structure/B3910133.png)
![1-(4-methoxyphenyl)-3-[(4-methylphenyl)amino]-2-propen-1-one](/img/structure/B3910141.png)
![3-bromo-N-[1-{[(2-furylmethyl)amino]carbonyl}-2-(3-pyridinyl)vinyl]benzamide](/img/structure/B3910149.png)
![N-[1-{[(2-methoxyphenyl)amino]carbonyl}-2-(3-nitrophenyl)vinyl]-2-thiophenecarboxamide](/img/structure/B3910164.png)